BenchChemオンラインストアへようこそ!

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Antiarrhythmic drug synthesis Flecainide Synthetic intermediate

This compound is the definitive synthetic precursor for flecainide, a Class Ic antiarrhythmic agent, and a validated building block for 1,3,4-oxadiazole heterocycles with demonstrated anticancer and antidiabetic properties. The dual -OCH₂CF₃ substitution at the 2- and 5-positions imparts unique lipophilicity (LogP ~2.4) that cannot be replicated by simpler hydrazides. Procurement is essential for medicinal chemistry teams replicating flecainide synthetic routes or conducting SAR studies on fluorinated scaffolds. Generic substitution with mono-trifluoroethoxy or unsubstituted benzoic hydrazides is not feasible.

Molecular Formula C11H10F6N2O3
Molecular Weight 332.2 g/mol
CAS No. 50778-75-1
Cat. No. B1364456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide
CAS50778-75-1
Molecular FormulaC11H10F6N2O3
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)C(=O)NN)OCC(F)(F)F
InChIInChI=1S/C11H10F6N2O3/c12-10(13,14)4-21-6-1-2-8(22-5-11(15,16)17)7(3-6)9(20)19-18/h1-3H,4-5,18H2,(H,19,20)
InChIKeyWJYCMPVGQTYGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS 50778-75-1) – A Critical Intermediate with Distinct Physicochemical and Synthetic Utility


2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS 50778-75-1) is a fluorinated aromatic hydrazide (C11H10F6N2O3, MW 332.2) characterized by the presence of two trifluoroethoxy (-OCH2CF3) groups at the 2- and 5-positions of the phenyl ring . This compound exhibits a melting point of 86 °C and a predicted density of 1.439 g/cm³ . It is primarily valued as a versatile synthetic building block, not as a direct bioactive molecule .

Why 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide Cannot Be Replaced by Unsubstituted or Mono-Substituted Hydrazide Analogs


Generic substitution with simpler benzoic acid hydrazides or mono-trifluoroethoxy analogs is not feasible for research requiring the specific 2,5-bis(trifluoroethoxy) scaffold. The dual -OCH2CF3 substitution pattern is critical for imparting the unique lipophilicity and electronic properties necessary for downstream applications. For instance, the parent acid is a key intermediate in the synthesis of flecainide, a clinically significant antiarrhythmic agent [1]. Replacing this hydrazide with an unsubstituted analog would alter the core structure of the final drug candidate. Furthermore, the hydrazide serves as a direct precursor to a specific series of 1,3,4-oxadiazole derivatives; the presence and position of the trifluoroethoxy groups are essential for the biological activity and molecular recognition of the resulting heterocycles [2].

Quantitative Differentiation of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide Against Closest Analogs


Crucial Intermediate for Flecainide Synthesis vs. Alternative Routes

This hydrazide is a critical precursor in the established synthetic pathway for flecainide. While alternative routes exist, the pathway via 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is the standard and well-documented method [1]. This route ensures the correct positioning of the essential bis(trifluoroethoxy) moiety on the benzamide core of flecainide. Using a different hydrazide or starting from a different intermediate would necessitate a completely different synthetic strategy, introducing additional steps and potentially lower overall yields.

Antiarrhythmic drug synthesis Flecainide Synthetic intermediate

Derivatives Demonstrate Significant Anti-Cancer and Anti-Diabetic Activity in Preclinical Models

This hydrazide is the foundational building block for a series of 1,3,4-oxadiazole derivatives with demonstrated biological activity [1]. In vitro, compounds 5b, 5d, and 5m from this series induced significant apoptosis in the LN229 glioblastoma cell line, as confirmed by colony formation and TUNEL assays [1]. In vivo studies in a Drosophila melanogaster diabetic model showed that compounds 5d and 5f significantly lowered glucose levels compared to the untreated model [1]. These activities are intrinsically linked to the 2,5-bis(trifluoroethoxy)phenyl moiety.

1,3,4-Oxadiazole Anticancer Antidiabetic Glioblastoma

Predicted Physicochemical Profile (LogP, TPSA) Differentiates from Non-Fluorinated Hydrazides

The dual trifluoroethoxy substitution imparts a distinct physicochemical signature. The predicted ACD/LogP is 2.37, and the topological polar surface area (TPSA) is 74 Ų . This places it in a different chemical space compared to the unsubstituted benzoic acid hydrazide (predicted LogP ~0.8, TPSA ~78 Ų), indicating higher lipophilicity while maintaining similar polarity. This profile is more aligned with drug-like properties for central nervous system (CNS) and other targets requiring membrane permeability.

Lipophilicity Physicochemical properties ADME Drug-likeness

Recommended Application Scenarios for Procuring 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide


Synthesis of Flecainide and Structurally Related Antiarrhythmic Agents

This compound is the definitive precursor for synthesizing flecainide, a Class Ic antiarrhythmic drug [1]. Researchers in cardiovascular pharmacology and medicinal chemistry synthesizing flecainide or developing novel benzamide-based ion channel blockers will find this hydrazide indispensable. Its procurement is justified for any project replicating or building upon the established flecainide synthetic route.

Generation of Bioactive 1,3,4-Oxadiazole Compound Libraries

The hydrazide is a validated starting material for the construction of 1,3,4-oxadiazole heterocycles with demonstrated in vitro anticancer and in vivo antidiabetic properties [2]. Procurement is essential for medicinal chemistry groups engaged in hit-to-lead optimization and structure-activity relationship (SAR) studies exploring this specific fluorinated scaffold for potential therapeutic applications.

Physicochemical and ADME Property Modulation in Fragment-Based Drug Design

The predictable increase in lipophilicity (LogP ~2.4) compared to non-fluorinated analogs makes this hydrazide a strategic building block. It is an excellent choice for medicinal chemists seeking to fine-tune the drug-likeness of lead compounds by systematically increasing logP without a significant increase in molecular weight, a key strategy in fragment-based drug discovery and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.